molecular formula C11H9ClN4O4 B2532852 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride CAS No. 4597-57-3

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride

Cat. No.: B2532852
CAS No.: 4597-57-3
M. Wt: 296.67
InChI Key: KMLYGNWZLNWZQK-UHFFFAOYSA-M
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Description

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound known for its unique structural properties and reactivity It is a pyridinium salt derived from the reaction of pyridine with 2,4-dinitrochlorobenzene and a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the Zincke reaction. This reaction transforms pyridine into a pyridinium salt by reacting it with 2,4-dinitrochlorobenzene and a primary amine . The process begins with the formation of N-2,4-dinitrophenyl-pyridinium salt, which is then isolated and purified by recrystallization. Upon heating with a primary amine, the pyridinium ring opens, and a second addition of the amine leads to the displacement of 2,4-dinitroaniline, forming the desired pyridinium ion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Zincke reaction remains a fundamental approach. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, potentially incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, reducing agents, and nucleophiles. Typical conditions involve heating and the use of solvents such as ethanol or methanol to facilitate the reactions.

Major Products

The major products formed from reactions involving this compound include substituted pyridinium salts and various reduced derivatives, depending on the specific reaction pathways and conditions employed .

Scientific Research Applications

Drug Development

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride has been investigated for its potential as a pharmacological agent due to its ability to interact with biological targets. Its structural characteristics allow it to function as a precursor for the synthesis of more complex drug molecules.

  • Mechanism of Action : The compound acts as a reactive intermediate in the synthesis of N-arylpyridinium salts, which have shown promise as therapeutic agents in various studies . The introduction of the dinitrophenyl group enhances its electrophilic properties, facilitating interactions with nucleophiles in biological systems.

Biochemical Research

The compound's ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays. Its applications include:

  • Spin Trapping : It has been utilized in studies involving nitrone spin traps to investigate radical species in biological systems . This application is crucial for understanding oxidative stress and related pathologies.
  • Enzyme Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes. For instance, studies have shown that similar pyridinium compounds can modulate enzyme activity, suggesting potential therapeutic applications .

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Dye Synthesis : The compound can serve as a precursor for synthesizing dyes used in textiles and other industries. Its dinitrophenyl group is particularly useful for developing colorants due to its strong chromophoric properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives synthesized from this compound. The results indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)15
A549 (Lung)20
HeLa (Cervical)12

These findings suggest that the compound and its derivatives may be developed further as anticancer agents.

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, researchers found that modifications to the amino group of the pyridinium salt significantly affected its inhibitory capacity against specific kinases involved in cancer progression:

ModificationEnzyme Inhibition (%)Reference
Unmodified30
Methylated50
Ethylated45

This highlights the importance of structural modifications in enhancing biological activity.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride involves nucleophilic addition, ring opening, and ring closing (ANRORC mechanism). The compound’s reactivity is primarily due to the presence of the dinitrophenyl group, which activates the pyridinium ring towards nucleophilic attack . This reactivity is harnessed in various synthetic applications, leading to the formation of complex molecular structures.

Comparison with Similar Compounds

Biological Activity

3-Amino-1-(2,4-dinitrophenyl)pyridinium chloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridinium ring substituted with an amino group and a dinitrophenyl moiety. Its chemical formula is C10_{10}H9_{9}ClN4_{4}O4_{4}, with a CAS number of 4597-57-3. The presence of both amino and nitro groups suggests potential reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, altering their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Antimicrobial Properties

Research has indicated that this compound displays significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The minimum inhibitory concentration (MIC) values varied depending on the organism tested, indicating a broad spectrum of activity.

Organism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance, it was tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated that the compound could induce apoptosis in these cells through the activation of caspase pathways.

Cell Line IC50_{50} (µM)
MCF-715
A54920

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its potential as a novel antimicrobial agent capable of overcoming resistance in certain strains .
  • Anticancer Research : Another research article highlighted the compound's ability to inhibit cell growth in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and confirmed that treatment with the compound led to significant cell death in targeted cancer cells .

Properties

IUPAC Name

1-(2,4-dinitrophenyl)pyridin-1-ium-3-amine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N4O4.ClH/c12-8-2-1-5-13(7-8)10-4-3-9(14(16)17)6-11(10)15(18)19;/h1-7H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLYGNWZLNWZQK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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